molecular formula C22H22N2O4 B12912161 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- CAS No. 112392-90-2

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl-

Cat. No.: B12912161
CAS No.: 112392-90-2
M. Wt: 378.4 g/mol
InChI Key: YIKAXGNRNDTHQI-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoquinoline Core: Starting from a suitable precursor such as benzylamine, the isoquinoline core can be constructed through cyclization reactions.

    Functional Group Modifications: Introduction of the carboxylic acid group and other substituents through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation.

    Final Assembly: Coupling of the morpholinoethyl group and phenyl group to the isoquinoline core under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes:

    Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Optimization of temperature, pressure, and solvent systems.

    Purification: Implementation of purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- involves its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Participation in biochemical pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline core structures.

    Morpholine Derivatives: Compounds containing the morpholine ring.

    Phenyl Substituted Compounds: Compounds with phenyl groups attached to the core structure.

Uniqueness

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

112392-90-2

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-1-oxo-4-phenylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H22N2O4/c25-21-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)20(22(26)27)24(21)11-10-23-12-14-28-15-13-23/h1-9H,10-15H2,(H,26,27)

InChI Key

YIKAXGNRNDTHQI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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